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Compound Name: PD 123319 ditrifluoroacetate

Cat. No.: B10824060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the

Angiotensin II (Ang II) Type 2 (AT2) receptor. The AT2 receptor, in contrast to the more widely

studied AT1 receptor, is highly expressed in fetal tissues, including the developing brain, and is

implicated in the regulation of cell differentiation, apoptosis, and tissue repair. In the context of

neuroscience, the AT2 receptor plays a crucial role in promoting neural differentiation and

neurite outgrowth. PD 123319 ditrifluoroacetate serves as an invaluable pharmacological tool

to investigate the precise mechanisms of AT2 receptor-mediated neural development by

selectively blocking its activity. These application notes provide a comprehensive overview and

detailed protocols for utilizing PD 123319 ditrifluoroacetate in neural differentiation studies.

Mechanism of Action
Angiotensin II, the primary ligand for both AT1 and AT2 receptors, exerts opposing effects

through these two receptor subtypes. While AT1 receptor activation is typically associated with

vasoconstriction and cell proliferation, AT2 receptor stimulation is linked to anti-proliferative and

pro-differentiative effects in neuronal cells.[1] Stimulation of the AT2 receptor in neuronal cell

lines such as PC12W, SH-SY5Y, and NG108-15 has been shown to induce neurite elongation

and the expression of mature neuronal markers.[1][2] PD 123319 ditrifluoroacetate
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specifically binds to the AT2 receptor, thereby inhibiting the downstream signaling cascades

initiated by Ang II or AT2 receptor agonists. This blockade allows researchers to confirm the

involvement of the AT2 receptor in observed differentiation phenomena.

Data Presentation
The following tables summarize the quantitative effects of PD 123319 ditrifluoroacetate on

neural differentiation parameters as reported in various studies.

Table 1: Effect of PD 123319 on Neurite Outgrowth

Cell Line
Agonist
(Concentration
)

PD 123319
Concentration

Observed
Effect on
Neurite
Outgrowth

Reference

SH-SY5Y
Angiotensin II

(0.1 µM)
10 µM

Complete

reversion of Ang

II-induced neurite

outgrowth.

[2]

SH-SY5Y
CGP42112A

(0.01 µM)
10 µM

Complete

reversion of

CGP42112A-

induced neurite

outgrowth.

[2]

NG108-15
Angiotensin II

(0.1 µM)
0.1 µM

Abolished the

increase in the

percentage of

cells with

neurites.

[3]

NG108-15
Compound 21

(0.1 µM)
0.1 µM

Abolished the

increase in the

percentage of

cells with

neurites.

[3]
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Table 2: Effect of PD 123319 on Neuronal Marker Expression

Cell Line Agonist
Neuronal
Marker

PD 123319
Effect

Reference

PC12W Angiotensin II Neurofilament-M

Suppressed the

Ang II-induced

decrease in

expression.

[1]

SH-SY5Y Angiotensin II βIII-tubulin

Reverts Ang II-

induced

expression.

[2]

SH-SY5Y CGP42112A βIII-tubulin

Reverts

CGP42112A-

induced

expression.

[2]

Fetal Rat

Neurons
Angiotensin II MMS2

Inhibited Ang II-

induced

expression.

[4]

Experimental Protocols
Protocol 1: Induction of Neurite Outgrowth in SH-SY5Y
Cells and Inhibition by PD 123319
This protocol describes the induction of neurite outgrowth in the human neuroblastoma cell line

SH-SY5Y using an AT2 receptor agonist and its inhibition by PD 123319.

Materials:

SH-SY5Y cells

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) (Growth Medium)

DMEM/F12 medium supplemented with 1-2% FBS (Differentiation Medium)
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Angiotensin II (Ang II) or CGP42112A (AT2 receptor agonist)

PD 123319 ditrifluoroacetate

Poly-D-lysine coated cell culture plates

Microscope with imaging capabilities

Procedure:

Cell Seeding: Seed SH-SY5Y cells onto poly-D-lysine coated 24-well plates at a density of 5

x 10^4 cells/well in Growth Medium.

Cell Adhesion: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator to

allow for cell attachment.

Induction of Differentiation:

Aspirate the Growth Medium.

Wash the cells once with sterile PBS.

Add Differentiation Medium to the cells.

Treatment:

Control Group: Add vehicle (e.g., sterile water or PBS) to the Differentiation Medium.

Agonist Group: Add Ang II (final concentration 0.1 µM) or CGP42112A (final concentration

0.01 µM) to the Differentiation Medium.[2]

Inhibition Group: Pre-incubate cells with PD 123319 (final concentration 10 µM) for 30-60

minutes before adding the agonist (Ang II or CGP42112A).[2]

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

Analysis of Neurite Outgrowth:
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Capture images of multiple random fields for each condition using a phase-contrast

microscope.

Quantify neurite outgrowth. A common method is to count the percentage of cells bearing

at least one neurite with a length equal to or greater than the diameter of the cell body.

Image analysis software can also be used to measure total neurite length per cell.

Protocol 2: Immunocytochemical Analysis of Neuronal
Marker Expression
This protocol details the immunofluorescent staining of neuronal markers such as βIII-tubulin or

MAP2 to assess the degree of neuronal differentiation.

Materials:

Differentiated SH-SY5Y cells on coverslips (from Protocol 1)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS for fixation

0.1% Triton X-100 in PBS for permeabilization

Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

Primary antibody (e.g., mouse anti-βIII-tubulin or rabbit anti-MAP2)

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

DAPI for nuclear counterstaining

Mounting medium

Procedure:

Fixation:

Aspirate the culture medium.
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Gently wash the cells twice with PBS.

Add 4% PFA and incubate for 15-20 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization:

Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Add blocking solution and incubate for 1 hour at room temperature to minimize non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in blocking solution according to the manufacturer's

instructions.

Incubate the cells with the diluted primary antibody overnight at 4°C.

Secondary Antibody Incubation:

Wash the cells three times with PBS.

Dilute the fluorescently-labeled secondary antibody in blocking solution.

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature,

protected from light.

Counterstaining and Mounting:

Wash the cells three times with PBS.

Incubate with DAPI solution for 5 minutes to stain the nuclei.
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Wash twice with PBS.

Mount the coverslips onto microscope slides using mounting medium.

Imaging and Analysis:

Visualize the staining using a fluorescence microscope.

Quantify the fluorescence intensity or the percentage of marker-positive cells to assess

the level of differentiation.

Mandatory Visualization
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Caption: AT2 Receptor Signaling in Neural Differentiation.
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Caption: Experimental Workflow for Investigating PD 123319 Effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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